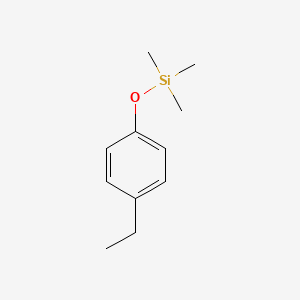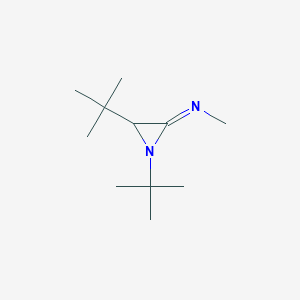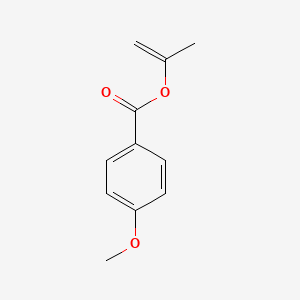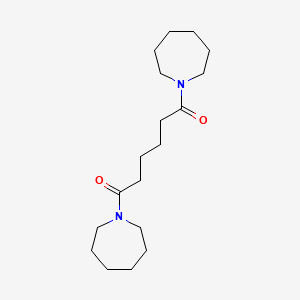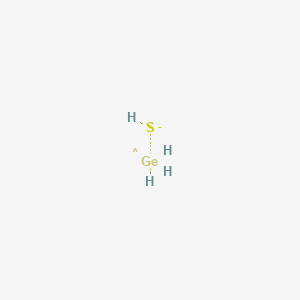
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane: is a complex organic compound characterized by its long chain of carbon atoms and multiple ether linkages This compound is notable for its unique structure, which includes eleven ether groups interspersed along a fifty-five carbon atom backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane typically involves multiple steps, starting with the preparation of shorter ether-containing segments. These segments are then linked together through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reactions. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain ethers and their interactions with other molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and permeability.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle due to its ability to encapsulate other molecules.
Industry: It is investigated for use in the production of advanced materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism by which 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane exerts its effects is largely dependent on its interaction with other molecules. The multiple ether linkages allow it to form hydrogen bonds and other non-covalent interactions, which can influence the behavior of biological membranes and other systems. The compound’s long carbon chain also contributes to its hydrophobic properties, making it useful in applications where water solubility is a concern.
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene glycol (PEG): Similar in that it contains multiple ether linkages, but differs in its shorter chain length and higher water solubility.
Polypropylene glycol (PPG): Also contains ether linkages but has a different backbone structure, leading to different physical and chemical properties.
Crown ethers: These compounds have cyclic ether structures and are known for their ability to complex with metal ions, unlike the linear structure of 13,16,19,22,25,28,31,34,37,40,43-Undecaoxapentapentacontane.
Uniqueness
What sets this compound apart is its exceptionally long carbon chain and the specific arrangement of ether linkages. This unique structure imparts distinct physical and chemical properties, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
22732-78-1 |
|---|---|
Fórmula molecular |
C44H90O11 |
Peso molecular |
795.2 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane |
InChI |
InChI=1S/C44H90O11/c1-3-5-7-9-11-13-15-17-19-21-23-45-25-27-47-29-31-49-33-35-51-37-39-53-41-43-55-44-42-54-40-38-52-36-34-50-32-30-48-28-26-46-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
Clave InChI |
QYHWMRIOFKJZNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


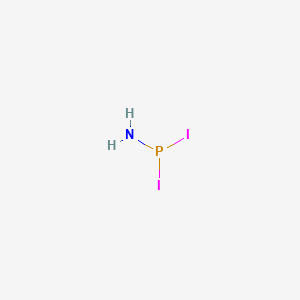
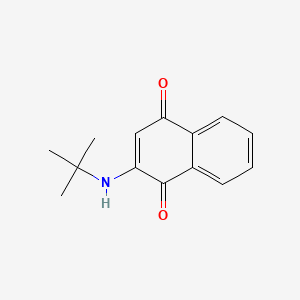
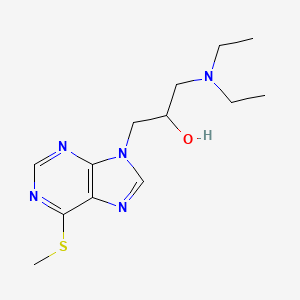

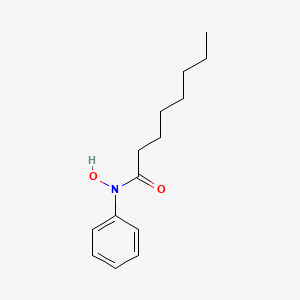
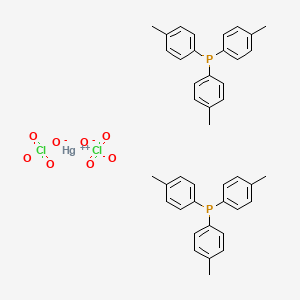
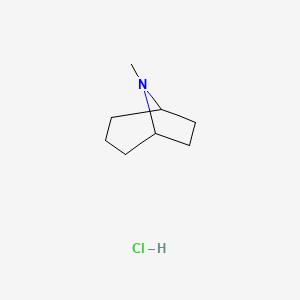
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
